molecular formula C7H3BrFNO4 B047899 2-Bromo-4-fluoro-5-nitrobenzoic acid CAS No. 1036389-83-9

2-Bromo-4-fluoro-5-nitrobenzoic acid

Cat. No.: B047899
CAS No.: 1036389-83-9
M. Wt: 264 g/mol
InChI Key: APETYHSLTIVOQX-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-5-nitrobenzoic acid is an organic compound with the molecular formula C7H3BrFNO4. It is a derivative of benzoic acid, characterized by the presence of bromine, fluorine, and nitro functional groups on the benzene ring. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-4-fluoro-5-nitrobenzoic acid can be synthesized through the bromination of 4-fluoro-3-nitrobenzoic acid. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is carried out in an organic solvent like acetic acid or dichloromethane at a specific temperature to ensure the selective bromination at the desired position on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale bromination processes with stringent control over reaction parameters to achieve high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in a solid form suitable for further applications .

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluoro-5-nitrobenzoic acid depends on its chemical reactivity. The presence of electron-withdrawing groups (bromine, fluorine, and nitro) on the benzene ring influences its reactivity in substitution and reduction reactions. These groups can stabilize intermediates and transition states, facilitating various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-fluoro-5-nitrobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and makes it a valuable intermediate in organic synthesis. Its combination of bromine, fluorine, and nitro groups allows for diverse chemical transformations and applications in various fields .

Properties

IUPAC Name

2-bromo-4-fluoro-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFNO4/c8-4-2-5(9)6(10(13)14)1-3(4)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APETYHSLTIVOQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])F)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301290689
Record name 2-Bromo-4-fluoro-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301290689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1036389-83-9
Record name 2-Bromo-4-fluoro-5-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1036389-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-fluoro-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301290689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-4-fluoro-5-nitrobenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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